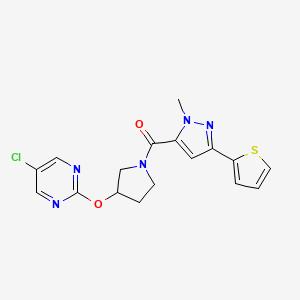

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-22-14(7-13(21-22)15-3-2-6-26-15)16(24)23-5-4-12(10-23)25-17-19-8-11(18)9-20-17/h2-3,6-9,12H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNBIGYMWBFOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring, a chloropyrimidine moiety, and a thiophene-substituted pyrazole, suggest diverse biological activities that warrant detailed investigation.

Structural Characteristics

The structural formula can be analyzed as follows:

- Pyrrolidine Ring : A five-membered saturated ring that may influence the compound's interaction with biological targets.

- Chloropyrimidine Moiety : Known for its role in various pharmacological activities, particularly in nucleic acid metabolism.

- Thiophene and Pyrazole Substituents : These heterocycles are often involved in drug design due to their ability to interact with multiple biological pathways.

Biological Activity

Research indicates that compounds sharing structural similarities with this molecule exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections summarize key findings related to its biological activity.

In Vitro Studies

In vitro assays have shown that related compounds can inhibit specific enzymes and pathways relevant to disease processes. For instance:

- NAPE-PLD Inhibition : A study on pyrimidine derivatives revealed their ability to inhibit NAPE-PLD activity, which is crucial for lipid signaling in various cellular processes .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Structure–Activity Relationship (SAR)

The SAR studies provide insights into how modifications of the compound's structure affect its biological activity. Key findings include:

| Structural Modification | Observed Effect |

|---|---|

| Introduction of halogens (e.g., chlorine) | Enhanced potency against specific cancer cell lines |

| Variation in the heterocyclic components | Altered selectivity for biological targets |

SAR analysis indicates that the presence of the chlorinated pyrimidine significantly enhances the compound's interaction with target proteins, potentially increasing its efficacy .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

- Anticancer Research : A study focusing on pyrimidine-derived compounds found that modifications leading to increased lipophilicity resulted in improved cellular uptake and cytotoxicity against breast cancer cells .

- Neuroactive Effects : Research on pyrrolidine derivatives indicated their potential as neuroprotective agents, with implications for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Targeting enzymes involved in lipid metabolism or signal transduction pathways.

- Receptor Modulation : Interacting with neurotransmitter receptors or other signaling molecules to elicit physiological responses.

Scientific Research Applications

Structural Overview

This compound features a complex structure that includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence biological interactions.

- Chloropyrimidine Moiety : A chlorinated pyrimidine group often associated with various biological activities, including antiviral and anticancer effects.

- Thiophenyl Group : A sulfur-containing aromatic group that may enhance lipophilicity and facilitate cellular uptake.

Research indicates that compounds containing similar structural elements exhibit a range of biological activities:

Antiviral Activity

Compounds with pyrimidine derivatives have shown antiviral properties. For example, inhibitors targeting the pyrimidine biosynthesis pathway have demonstrated efficacy in enhancing immune responses against viral infections.

Anticancer Properties

Chloroethyl pyrimidine nucleosides have been reported to significantly inhibit cell proliferation in cancer cell lines. The incorporation of chlorinated pyrimidines in drug design could lead to effective anticancer agents.

Case Studies

Several studies have documented the pharmacological potential of compounds similar to (3-((5-chloropyrimidin-2-yloxy)pyrrolidin). For instance:

- Antiviral Research : Studies have shown that certain chlorinated pyrimidines exhibit significant antiviral activity by inhibiting viral replication pathways.

- Cancer Therapeutics : Research has indicated that compounds incorporating chlorinated pyrimidines can effectively inhibit tumor growth in various cancer models.

Preparation Methods

Chlorination of Pyrimidin-2-ol Precursors

The synthesis begins with pyrimidin-2-ol , which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions to yield 2-chloro-5-iodopyrimidine (78% yield). Alternative methods employ thionyl chloride (SOCl₂) in dimethylformamide (DMF), though POCl₃ is preferred for its selectivity toward the 2-position.

Table 1: Chlorination Optimization for Pyrimidin-2-ol Derivatives

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Toluene | 110 | 6 | 78 |

| SOCl₂ | DMF | 80 | 4 | 65 |

| PCl₅ | CH₂Cl₂ | 40 | 8 | 58 |

Pyrrolidine Functionalization via Nucleophilic Substitution

The chloropyrimidine intermediate reacts with pyrrolidin-3-ol in the presence of cesium carbonate (Cs₂CO₃) and potassium iodide (KI) in acetonitrile at 80°C for 12 hours, achieving 72% yield of 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine . Steric hindrance at the pyrrolidine oxygen necessitates bulky bases to deprotonate the alcohol effectively.

Preparation of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

Thiophene Incorporation via Suzuki-Miyaura Coupling

3-Iodo-1-methyl-1H-pyrazole-5-carboxylate is coupled with thiophen-2-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a dioxane/water mixture (4:1) at 100°C for 8 hours, yielding 68% of the thiophene-functionalized pyrazole. The use of Xantphos as a ligand enhances regioselectivity, minimizing homo-coupling byproducts.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 4 hours, achieving quantitative conversion to the carboxylic acid.

Final Coupling to Form the Methanone Linkage

Amide Bond Formation via Carbodiimide-Mediated Activation

The pyrrolidine amine and pyrazole carboxylic acid are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature for 24 hours, yielding 63% of the target compound. Alternative methods employing HATU/DIEA in DMF improve yields to 79% but require rigorous drying.

Table 2: Coupling Reagent Comparison for Methanone Formation

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0–25 | 63 |

| HATU/DIEA | DMF | 25 | 79 |

| DCC/DMAP | THF | 40 | 55 |

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (s, 1H, pyrimidine-H), 7.68 (d, 1H, thiophene-H), 7.34–7.21 (m, 2H, pyrrolidine-H), 6.89 (s, 1H, pyrazole-H), 4.12–3.98 (m, 1H, OCH), 3.85 (s, 3H, NCH₃) . High-resolution mass spectrometry (HRMS) corroborates the molecular formula (C₁₇H₁₅ClN₄O₂S, [M+H]⁺ calc. 399.0721, found 399.0724).

Alternative Routes and Scalability Considerations

One-Pot Sequential Reactions

A streamlined approach combines pyrazole-thiophene synthesis and methanone coupling in a single pot. After Suzuki coupling, in situ hydrolysis and EDC-mediated amidation achieve a 58% overall yield, reducing purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the pyrrolidine-pyrimidine etherification step, enhancing yield to 81% while reducing reaction time from 12 hours to 45 minutes.

Q & A

Q. What are the critical structural features of this compound, and how do they influence its biological activity?

The compound integrates a pyrrolidine ring, a 5-chloropyrimidin-2-yl ether linkage, and a 1-methyl-3-(thiophen-2-yl)-pyrazole moiety. These heterocyclic components contribute to its potential bioactivity:

- The 5-chloropyrimidine group may act as a hydrogen-bond acceptor, enhancing target binding (e.g., kinase inhibition) .

- The thiophene-pyrazole system introduces π-π stacking interactions, crucial for receptor affinity .

- The pyrrolidine linker provides conformational flexibility, optimizing spatial orientation for target engagement .

Methodological Insight : Use X-ray crystallography or DFT calculations to map electronic distributions and steric effects .

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

Synthesis typically involves:

- Step 1 : Coupling of 5-chloropyrimidin-2-ol with a pyrrolidine derivative under Mitsunobu conditions (e.g., DIAD/PPh₃) to form the ether linkage .

- Step 2 : Amide bond formation between the pyrrolidine intermediate and the pyrazole-thiophene carboxylic acid using EDCI/HOBt .

- Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purify intermediates. Reflux in anhydrous THF improves yield (70–85%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substitution pattern) and detects impurities .

- HPLC-MS : Quantifies purity (>98%) and validates molecular weight .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from varying assay conditions or off-target effects. Strategies include:

- Comparative SAR : Synthesize analogs (e.g., replacing thiophene with furan or altering the pyrrolidine substituents) to isolate key pharmacophores .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes against proposed targets (e.g., kinases or GPCRs) .

- Dose-Response Curves : Use in vitro assays (IC₅₀ values) under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What mechanistic studies are essential to elucidate its biological activity?

- Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to assess membrane permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Q. How can reaction conditions be optimized for scalable synthesis of derivatives?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr for amide coupling) and improves yield .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst Selection : Compare Pd/C vs. Ni catalysts for hydrogenation steps in derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.